molecular formula C36H74O B047677 1-Eicosanol, 2-hexadecyl- CAS No. 17658-63-8

1-Eicosanol, 2-hexadecyl-

Cat. No. B047677
CAS RN: 17658-63-8
M. Wt: 523 g/mol
InChI Key: JQJGGMZIMBGQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Eicosanol, 2-hexadecyl-” is a compound with the molecular formula C36H74O . It has a molecular weight of 522.9722 . It is also known by other names such as “2-hexadecylicosan-1-ol”, “2-Hexadecylicosanol”, and "cetylarachidol" .


Molecular Structure Analysis

The IUPAC Standard InChI for “1-Eicosanol, 2-hexadecyl-” is InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO .


Physical And Chemical Properties Analysis

The molecular weight of “1-Eicosanol, 2-hexadecyl-” is 523.0 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 33 . The Exact Mass and Monoisotopic Mass is 522.57396698 g/mol .

Scientific Research Applications

  • Inflammation and Pharmacology : Eicosanoids, including 1-Eicosanol derivatives, play a crucial role in inflammation. Targeting enzymes like COX-2 can help prevent inflammatory mediator formation and inhibit pain and inflammation without causing cardiovascular side effects (Khanapure et al., 2007).

  • Material Science and Chemistry : Isomeric eicosanols, including 1-, 2-, and 4-eicosanols, show properties desirable for ointment bases, highlighting their significance in pharmaceutical formulations (Halpern & Adams, 1949).

  • Cardiovascular Research : Eicosanoids, particularly prostacyclin, are crucial in the cardiovascular system. Understanding their pathways aids in drug discovery and explains the cardiovascular side-effects of NSAIDs (Mitchell & Kirkby, 2018).

  • Basic Science and Therapeutics : Basic scientific research on small molecules like 1-Eicosanol can lead to new therapeutic agents for various diseases by identifying novel targets or elucidating molecular mechanisms (Samuelsson, 2012).

  • Natural Product Chemistry : 1-Eicosanol has been isolated from natural sources such as the stem bark of Aglaia odorata Lour, indicating potential applications in natural pesticides (Tukiran et al., 2010).

  • Toxicology : Toxicological studies on compounds related to 1-Eicosanol reveal potential carcinogenic properties, important for safety evaluations in food and pharmaceutical industries (Snook et al., 1994).

  • Physical Chemistry : Studies on polymorphism of N-alkanols, including 1-Eicosanol, reveal stable forms at room temperature and phase transitions upon heating, significant for material science applications (Ventolà et al., 2002).

properties

IUPAC Name

2-hexadecylicosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJGGMZIMBGQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275835, DTXSID20938816
Record name 1-Eicosanol, 2-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexadecylicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Eicosanol, 2-hexadecyl-

CAS RN

17658-63-8, 18006-25-2
Record name 2-Hexadecyl-1-eicosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17658-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetylarachidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017658638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Eicosanol, 2-hexadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanol, 2-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexadecylicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexadecylicosanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYLARACHIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNI7414YT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Eicosanol, 2-hexadecyl-
Reactant of Route 2
Reactant of Route 2
1-Eicosanol, 2-hexadecyl-
Reactant of Route 3
1-Eicosanol, 2-hexadecyl-
Reactant of Route 4
1-Eicosanol, 2-hexadecyl-
Reactant of Route 5
1-Eicosanol, 2-hexadecyl-
Reactant of Route 6
1-Eicosanol, 2-hexadecyl-

Citations

For This Compound
5
Citations
Q AlGabbani, AF Shater, R Assiri, GA Assiri… - … Lincei. Scienze Fisiche …, 2023 - Springer
Plants and essential oils are used in traditional medicine against parasitic intestinal protozoal diseases. The current study revealed the GC–MS analysis and anti-parasitic effects of four …
Number of citations: 3 link.springer.com
S Piskov, L Timchenko, S Avanesyan, SA Siddiqui… - Agriculture, 2022 - mdpi.com
Mushroom powders, as functional food ingredients, have attracted much attention in recent years. In the present study, four drying methods, ie, freeze drying (FD), hot air drying (HAD), …
Number of citations: 3 www.mdpi.com
D Daâssi, FQ Almaghrabi - Microorganisms, 2023 - mdpi.com
The main purpose of this study was to degrade total petroleum hydrocarbons (TPHs) from contaminated soil in batch microcosm reactors. Native soil fungi isolated from the same …
Number of citations: 2 www.mdpi.com
D Daâssi, FQ Almaghribi - 2021 - researchsquare.com
The aim of this work was to isolate indigenous PAH degrading-fungi from petroleum contaminated soil and exogenous ligninolytic strains from decaying-wood, with the ability to secrete …
Number of citations: 1 www.researchsquare.com
Z Alizadeh, R Motafakkerazad… - Journal of Plant …, 2023 - journals.pan.pl
Allelopathy refers to the beneficial and detrimental effects of one plant on another plant in both crops and weeds through the production of secondary compounds. In order to evaluate …
Number of citations: 4 journals.pan.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.